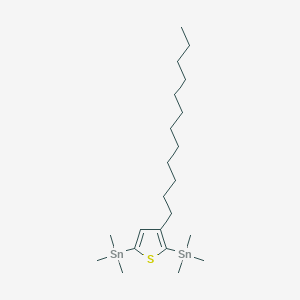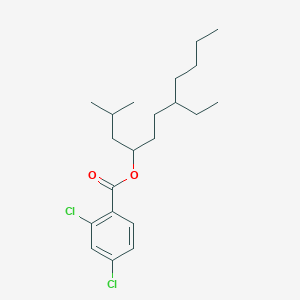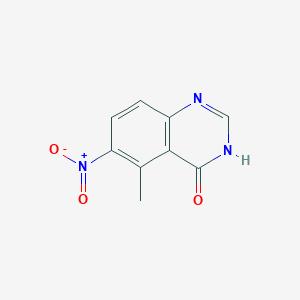![molecular formula C11H23NO4Si B12513893 3-[3-(Trimethoxysilyl)propyl]-7-oxa-3-azabicyclo[4.1.0]heptane CAS No. 820252-09-3](/img/structure/B12513893.png)
3-[3-(Trimethoxysilyl)propyl]-7-oxa-3-azabicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Trimethoxysilyl)propyl]-7-oxa-3-azabicyclo[4.1.0]heptane is a chemical compound known for its unique structure and versatile applications. It is a silane coupling agent that contains both an epoxy and a trimethoxysilyl group, making it highly reactive and useful in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trimethoxysilyl)propyl]-7-oxa-3-azabicyclo[4.1.0]heptane typically involves the reaction of 3-chloropropyltrimethoxysilane with 7-oxa-3-azabicyclo[4.1.0]heptane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions in reactors equipped with temperature and pressure control systems. The reaction mixture is typically heated to a specific temperature to ensure complete conversion of the reactants. The product is then purified through distillation or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trimethoxysilyl)propyl]-7-oxa-3-azabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Epoxide Ring-Opening: The epoxy group can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Epoxide Ring-Opening: Nucleophiles like amines, alcohols, and thiols under mild to moderate temperatures.
Major Products Formed
Hydrolysis and Condensation: Formation of siloxane polymers.
Epoxide Ring-Opening: Formation of β-hydroxyalkyl derivatives.
Scientific Research Applications
3-[3-(Trimethoxysilyl)propyl]-7-oxa-3-azabicyclo[4.1.0]heptane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems to enhance the bioavailability of therapeutic agents.
Industry: Applied in the production of advanced materials such as coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 3-[3-(Trimethoxysilyl)propyl]-7-oxa-3-azabicyclo[4.1.0]heptane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group hydrolyzes to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. The epoxy group can undergo ring-opening reactions, allowing it to react with various nucleophiles and form stable covalent bonds .
Comparison with Similar Compounds
Similar Compounds
3-(Trimethoxysilyl)-1-propanethiol: Contains a thiol group instead of an epoxy group, making it more suitable for reactions with metals and metal oxides.
3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group, which is useful for polymerization reactions.
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Similar structure but with different functional groups, leading to varied reactivity and applications.
Uniqueness
3-[3-(Trimethoxysilyl)propyl]-7-oxa-3-azabicyclo[4.1.0]heptane is unique due to its combination of an epoxy group and a trimethoxysilyl group, which provides it with dual reactivity. This makes it highly versatile for use in various chemical processes and applications .
Properties
CAS No. |
820252-09-3 |
|---|---|
Molecular Formula |
C11H23NO4Si |
Molecular Weight |
261.39 g/mol |
IUPAC Name |
trimethoxy-[3-(7-oxa-3-azabicyclo[4.1.0]heptan-3-yl)propyl]silane |
InChI |
InChI=1S/C11H23NO4Si/c1-13-17(14-2,15-3)8-4-6-12-7-5-10-11(9-12)16-10/h10-11H,4-9H2,1-3H3 |
InChI Key |
MFRPGHPXZSDBJJ-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCN1CCC2C(C1)O2)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-1-phenyl-3a,9a-dihydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12513819.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-yl thiophene-2-sulfonate](/img/structure/B12513822.png)

![Tert-butyl 4-cyano-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B12513836.png)

![2-(Dodecyloxy)-6-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B12513849.png)

![4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene](/img/structure/B12513855.png)
![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(methoxyimino)prop-1-en-1-yl}aniline](/img/structure/B12513875.png)
![Spiro-[N-benzylpiperidine-4',1-(1,2,3,4-terahydro-beta-carboline)] dihydrochloride](/img/structure/B12513881.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-6-tetradecanamidohexanoic acid](/img/structure/B12513884.png)
![4-{1-azabicyclo[2.2.2]octan-3-ylamino}-3-(1H-1,3-benzodiazol-2-yl)-6-chloro-1H-quinolin-2-one](/img/structure/B12513885.png)
![4,4,5,5-Tetramethyl-2-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-yl-1,3,2-dioxaborolane](/img/structure/B12513902.png)
